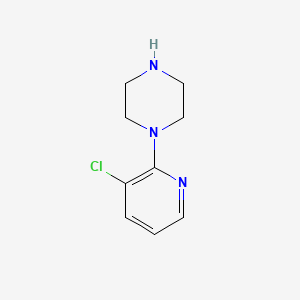

1-(3-chloropyridin-2-yl)pipérazine

Vue d'ensemble

Description

1-(3-Chloropyridin-2-yl)piperazine is an organic compound with the molecular formula C9H12ClN3 It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a 3-chloropyridin-2-yl group

Applications De Recherche Scientifique

1-(3-Chloropyridin-2-yl)piperazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Industry: It is used in the development of agrochemicals and other industrial products

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(3-Chloropyridin-2-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1-(3-Chloropyridin-2-yl)piperazine may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chloropyridin-2-yl)piperazine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazines, oxidized or reduced derivatives, and complex heterocyclic compounds.

Mécanisme D'action

The mechanism of action of 1-(3-Chloropyridin-2-yl)piperazine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, leading to altered cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(3-Chloro-2-pyridyl)piperazine

- 1-(3-Chloropyridin-2-yl)piperazine dihydrochloride

- 1-(3-Chloro-2-pyridinyl)-piperazine

Uniqueness

1-(3-Chloropyridin-2-yl)piperazine is unique due to its specific substitution pattern and the presence of both a piperazine and a chloropyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain reactions, as well as unique biological activities .

Activité Biologique

1-(3-Chloropyridin-2-yl)piperazine is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperazine ring substituted with a 3-chloropyridine moiety, which contributes to its unique reactivity and potential therapeutic applications. This article delves into the biological activity of 1-(3-Chloropyridin-2-yl)piperazine, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₁H₁₄ClN₃

- Molecular Weight : Approximately 211.69 g/mol

- Structural Features : The presence of a chlorine atom on the pyridine ring enhances the compound's reactivity and interaction with biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the primary areas of research involving 1-(3-Chloropyridin-2-yl)piperazine is its potential as a DPP-4 inhibitor. DPP-4 is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are responsible for stimulating insulin secretion and inhibiting glucagon release. Inhibiting DPP-4 can lead to increased levels of these hormones, thereby improving glycemic control in individuals with type 2 diabetes.

Research indicates that 1-(3-Chloropyridin-2-yl)piperazine exhibits significant DPP-4 inhibitory activity, although further studies are required to fully ascertain its efficacy and safety in clinical settings.

Urease Inhibition

In addition to its role as a DPP-4 inhibitor, this compound has been investigated for its inhibitory effects on urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The inhibition of urease is particularly relevant for treating conditions such as urinary tract infections and certain types of kidney stones. Studies have shown that derivatives of 1-(3-Chloropyridin-2-yl)piperazine can effectively inhibit urease activity, suggesting potential therapeutic applications in managing these conditions.

Interaction with Biological Targets

The biological activity of 1-(3-Chloropyridin-2-yl)piperazine can be attributed to its interactions with various molecular targets, including receptors and enzymes. The compound has been observed to form hydrogen bonds and hydrophobic interactions with key residues in target proteins, influencing their activity. This characteristic makes it a valuable candidate for drug development aimed at modulating specific biochemical pathways .

Study on DPP-4 Inhibition

A study conducted by researchers at [Institution Name] evaluated the DPP-4 inhibitory activity of 1-(3-Chloropyridin-2-yl)piperazine in vitro. The results indicated that the compound demonstrated a dose-dependent inhibition of DPP-4, with an IC50 value comparable to established DPP-4 inhibitors used in clinical practice. Further pharmacokinetic studies are warranted to assess its potential for oral bioavailability and therapeutic use.

Urease Inhibition Research

In another investigation published in the Journal of Medicinal Chemistry, researchers explored the urease inhibitory properties of various piperazine derivatives, including 1-(3-Chloropyridin-2-yl)piperazine. The study reported significant inhibitory effects against urease, with the compound exhibiting a strong binding affinity to the enzyme's active site. This finding supports its potential application in treating urease-related disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(3-Chloropyridin-2-yl)piperazine, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Key Features |

|---|---|

| 1-(3-Chloropyridin-2-yl)piperazine dihydrochloride | Salt form enhancing solubility |

| 1-(3-Chloropyridin-2-yl)methylpiperazine | Contains a methyl group instead of piperazine ring |

| N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine | Urea-based antagonist with analgesic properties |

This table illustrates how variations in structure can lead to differing biological activities and potential therapeutic applications.

Propriétés

IUPAC Name |

1-(3-chloropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCPXCHNWZGOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465057 | |

| Record name | 1-(3-chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-55-6 | |

| Record name | 1-(3-Chloro-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.